molecular formula C18H24N2O3 B15192021 Pirlindole lactate CAS No. 292039-20-4

Pirlindole lactate

Cat. No.: B15192021
CAS No.: 292039-20-4
M. Wt: 316.4 g/mol
InChI Key: PXRNCRKTECAYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirlindole lactate: is a reversible inhibitor of monoamine oxidase A (MAO-A), primarily used as an antidepressant. It was developed and is currently used in Russia. The compound is structurally and pharmacologically related to metralindole and shares similar properties . This compound has demonstrated efficacy in treating major depression and fibromyalgia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pirlindole lactate can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by lactate addition. The synthetic route typically involves the cyclization of appropriate precursors to form the pyrazino[3,2,1-jk]carbazole core, followed by methylation and subsequent lactate addition .

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency .

Chemical Reactions Analysis

Cyclization Reaction

The enantiomerically pure intermediate (S)-6-methyl-N-((S)-1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (VI) undergoes cyclization with ethylene glycol ditosylate in 1,3-dimethyl-2-imidazolidinone (DMI) using sodium hydride (NaH) as the alkaline agent .

ParameterCondition
Temperature50–120°C (optimized at 60°C)
Reaction Time1–20 hours (optimized at 2 hours)
Molar Ratio (NaH:VI)1.2:1
SolventDMI

This step forms the hexahydro-pyrazino[3,2,1-jk]carbazole core (VII ) .

Catalytic Hydrogenolysis

Intermediate VII undergoes hydrogenolysis to remove the phenylethyl group, yielding (S)-pirlindole free base :

ParameterCondition
CatalystPd/C (9 mol%)
SolventMethanol
Hydrogen Pressure1.8–2.0 MPa
Temperature20–70°C (optimized at 50°C)
Reaction Time2–8 hours (optimized at 5 hours)
Yield77% (hydrochloride salt)

Salt Formation with Lactic Acid

The free base reacts with lactic acid under mild conditions to form pirlindole lactate :

(S)-Pirlindole+Lactic AcidPirlindole Lactate\text{(S)-Pirlindole} + \text{Lactic Acid} \rightarrow \text{this compound}

The lactate salt is favored for its solubility and crystallinity .

Metabolic Reactions

In vivo, pirlindole undergoes MAO-A-catalyzed oxidation to form dehydropirlindole, a metabolite with enhanced MAO-A inhibitory activity :

ParameterDetail
EnzymeMonoamine oxidase A (MAO-A)
Reaction TypeOxidative dehydrogenation
MetaboliteDehydropirlindole
Biological RolePotent, slowly reversible MAO-A inhibitor

This reaction occurs through a proposed mechanism involving hydride transfer from the tetracyclic structure .

Stability and Degradation

This compound demonstrates sensitivity to acidic/basic conditions and oxidative environments :

Hydrolytic Degradation

Under acidic conditions (e.g., gastric pH), the lactate moiety may dissociate, releasing free pirlindole. Neutralization studies in methanol/ammonia solutions confirm reversible salt formation .

Oxidative Stability

Exposure to peroxides or metal ions (e.g., Fe³⁺) induces oxidative degradation. Rat neuronal cell studies show that this compound mitigates iron-induced oxidative stress via radical scavenging .

Comparative Reaction Data

The table below contrasts key reactions of this compound with its hydrochloride salt :

Reaction ParameterThis compoundPirlindole Hydrochloride
Solubility (H₂O) HighModerate
Crystallization Ethanol/iPrOHBenzene/MeOH
Melting Point Not reported220–222°C (decomp.)
Bioavailability 90% (estimated)90% (similar)

Mechanistic Insights

  • Cyclization : Directed by the dimsyl anion (generated from NaH/DMSO), facilitating nucleophilic attack on ethylene glycol ditosylate .

  • Hydrogenolysis : Pd/C catalyzes cleavage of the benzylic C–N bond under H₂ pressure, with methanol stabilizing the intermediate .

  • Salt Formation : Proton transfer from lactic acid to the tertiary amine of pirlindole, driven by pKa differences (pKa ~4.5 for lactic acid vs. ~9.5 for pirlindole) .

Scientific Research Applications

Pirlindole lactate is a compound used as an antidepressant, primarily in Russia and some European countries . It functions as a selective, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down monoamines like serotonin, norepinephrine, and dopamine in the brain . By inhibiting MAO-A, pirlindole increases the availability of these neurotransmitters, which can help alleviate symptoms of depression . Pirlindole's efficacy and safety have been demonstrated in placebo-controlled studies . It is also being researched for the treatment of fibromyalgia .

Treatment of Depression

This compound is primarily used for treating major depression . As a reversible inhibitor of MAO-A, it increases the levels of neurotransmitters in the brain, which helps to improve mood and alleviate depressive symptoms .

Fibromyalgia Research

Pirlindole is under investigation for the treatment of fibromyalgia syndrome, a chronic condition characterized by widespread pain and fatigue . Studies suggest that pirlindole may be a safe and effective option for managing fibromyalgia symptoms .

Neuroprotective Effects

Research indicates that pirlindole and its derivative, dehydropirlindole (DHP), have neuroprotective properties . These compounds can protect neuronal cells from oxidative stress induced by iron . In vitro studies have shown that pirlindole and DHP significantly reduce cell mortality in hippocampal cells exposed to oxidative stress .

Safety and Tolerability

Pirlindole has a favorable tolerability profile, with no significant impact on cardiovascular dynamics . Unlike some other MAO inhibitors, pirlindole does not cause a "cheese effect," which is a dangerous reaction that can occur when consuming tyramine-rich foods . Pirlindole appears to have an activating rather than a sedating effect, with studies indicating that it does not impair sensorimotor performance relevant to driving a motor vehicle .

Pharmacological Properties

  • Absorption: Pirlindole is well absorbed in the body, with a bioavailability of 90% .
  • Protein Binding: It has a high protein binding rate of 97% in plasma .
  • Metabolism: Pirlindole is metabolized in the liver . Studies in animals show variations in metabolism, with rats mainly eliminating the unconjugated drug and dogs eliminating mostly conjugated drug .
  • Elimination: The drug is mainly eliminated through the kidneys, with only a small fraction (0.4-0.5%) excreted unchanged in urine .
  • Half-life: Pirlindole has a short half-life of approximately 0.7 hours .
  • Clearance: It has a high plasma clearance rate .
  • Targets: Pirlindole acts as an antagonist on Amine oxidase [flavin-containing] A, 5-hydroxytryptamine receptor 1A, and Alpha-2A adrenergic receptor in humans .

Data Table

PropertyValue
Bioavailability90%
Protein Binding97%
MetabolismHepatic
Route of EliminationRenal
Half-life0.7 hours
Plasma Clearance450–1000 1/h
Primary UseTreatment of Major Depression
Secondary UseFibromyalgia

Mechanism of Action

Pirlindole lactate exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and alleviation of depressive symptoms . Additionally, this compound has been shown to inhibit the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its dual mechanism of action, involving both MAO-A inhibition and reuptake inhibition of noradrenaline and 5-hydroxytryptamine. This dual action contributes to its efficacy in treating depression and fibromyalgia .

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying Pirlindole lactate's neuroprotective effects against oxidative stress in neuronal cells?

this compound protects neuronal cells by reducing intracellular peroxide accumulation and lipid peroxidation while improving mitochondrial function. These effects occur independently of MAO-A inhibition, suggesting a direct antioxidant mechanism involving radical scavenging. Experimental studies using rat primary hippocampal and cortical neurons exposed to Fe²⁺-mediated oxidative stress demonstrated EC₅₀ values of 6–19 mM, comparable to trolox (a vitamin E analog) .

Q. What in vitro models are validated for studying this compound's efficacy in oxidative stress conditions?

Rat primary brain cell cultures exposed to Fe²⁺-induced toxicity are standard models. These cells are treated with this compound at pharmacologically relevant concentrations (e.g., 10–50 µM) to quantify protection via cell viability assays (e.g., MTT or LDH release) and oxidative markers (e.g., thiobarbituric acid-reactive substances for lipid peroxidation) .

Q. How should researchers handle this compound in laboratory settings to ensure safety and compliance?

Follow OSHA HCS guidelines: use mechanical methods for spill containment, avoid water jets for fire suppression (use CO₂ or dry chemical extinguishers), and wear nitrile gloves/lab coats. While Pirlindole is not classified as a PBT/vPvB substance, minimize environmental discharge .

Advanced Research Questions

Q. How can experimental designs differentiate MAO-A-dependent vs. MAO-A-independent neuroprotective mechanisms of this compound?

Use MAO-A knockout models or co-administer selective MAO-A inhibitors (e.g., clorgyline) with this compound. Compare outcomes in oxidative stress assays (e.g., ROS levels, mitochondrial membrane potential). If neuroprotection persists despite MAO-A inhibition, the mechanism is independent, as shown in studies where Pirlindole retained efficacy even when MAO-A activity was blocked .

Q. What methodological challenges arise in synthesizing enantiomerically pure this compound, and how are they resolved?

Enantiomer separation requires chiral resolution techniques, such as forming mandelate salts (e.g., (R)- or (S)-mandelic acid derivatives). Patent data highlight improved crystallization conditions (e.g., solvent polarity control) and asymmetric catalysis to enhance enantiomeric excess (>98%) for pharmacological studies .

Q. How should researchers address contradictions in data linking this compound’s MAO-A inhibition to its therapeutic effects?

Conduct dose-response analyses across varying concentrations. At lower doses (e.g., <10 µM), MAO-A inhibition may dominate, while higher doses (e.g., >20 µM) could activate antioxidant pathways. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify concentration-dependent mechanistic shifts .

Q. What statistical approaches optimize dose-response analysis in this compound neuroprotection studies?

Non-linear regression models (e.g., log[inhibitor] vs. normalized response) calculate EC₅₀ values. Pair with bootstrap resampling to assess confidence intervals. For comparative studies against trolox or other antioxidants, apply Student’s t-tests with Bonferroni correction for multiple comparisons .

Q. Methodological Guidance

  • Experimental Replication : Follow NIH preclinical guidelines for reporting animal/cell-based studies, including detailed descriptions of cell isolation protocols, Fe²⁺ exposure durations, and blinding during data collection .
  • Data Presentation : Use line graphs for dose-response curves and bar charts for oxidative marker comparisons. Annotate figures with exact p-values and effect sizes .
  • Synthesis Protocols : Reference patented methods for enantiomer synthesis (e.g., EP 20198230.3) to ensure reproducibility in chiral resolution steps .

Properties

CAS No.

292039-20-4

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-hydroxypropanoic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C15H18N2.C3H6O3/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-2(4)3(5)6/h5-6,9,13,16H,2-4,7-8H2,1H3;2,4H,1H3,(H,5,6)

InChI Key

PXRNCRKTECAYRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.